N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide typically involves the formation of the benzothiazole ring followed by the introduction of the propanamide moiety. One common method involves the reaction of 2-aminobenzenethiol with α-haloketones to form the benzothiazole ring. This is followed by the reaction with p-tolylthiol and subsequent amidation to introduce the propanamide group. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using continuous flow reactors. These methods allow for better control of reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and the use of water as a reaction medium, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring or the p-tolyl group, leading to a wide range of derivatives .
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe used for sensing cysteine.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits cytotoxicity against cancer cell lines.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with potential biological activities.
Uniqueness
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide is unique due to its specific structural features, such as the presence of both the benzothiazole ring and the p-tolylthio group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-2-5-14(6-3-12)21-9-8-17(20)19-13-4-7-16-15(10-13)18-11-22-16/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCZWMKYOLDHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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